REACTION_CXSMILES
|
C(OC(=O)C)(=O)C.[O:8]1[C:13]2[CH:14]=[CH:15][CH:16]=[C:17]([C:18]([OH:20])=[O:19])[C:12]=2[O:11][CH2:10][CH2:9]1.[N+:21]([O-])([OH:23])=[O:22]>C(O)(=O)C>[N+:21]([C:15]1[CH:16]=[C:17]([C:18]([OH:20])=[O:19])[C:12]2[O:11][CH2:10][CH2:9][O:8][C:13]=2[CH:14]=1)([O-:23])=[O:22]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
O1CCOC2=C1C=CC=C2C(=O)O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The mixture was agitated at 40°-45° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with an agitator
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
The crystals were dried off
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C2=C(OCCO2)C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: PERCENTYIELD | 27% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |